BRD4 Inhibitor-27

BRD4 Epigenetics Biochemical Assay

Researchers often need a reference BRD4 inhibitor without the cytotoxicity of potent pan-BET agents. BRD4 Inhibitor-27 delivers balanced, low-micromolar inhibition of BD1 (IC50 9.6 μM) and BD2 (IC50 11.3 μM), serving as a non-optimized baseline control or medicinal chemistry scaffold. • Dual BD1/BD2 activity with no domain bias • Triazolopyridazine chemotype for SAR benchmarking • Compatible with ChIP, RNA-Seq, and breast cancer models • Research-use-only, rapid global logistics

Molecular Formula C16H13F3N6
Molecular Weight 346.31 g/mol
Cat. No. B4804469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-27
Molecular FormulaC16H13F3N6
Molecular Weight346.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC3=NN4C(=NN=C4C(F)(F)F)C=C3
InChIInChI=1S/C16H13F3N6/c17-16(18,19)15-23-22-14-6-5-13(24-25(14)15)20-8-7-10-9-21-12-4-2-1-3-11(10)12/h1-6,9,21H,7-8H2,(H,20,24)
InChIKeyFZKFDCYCUKXFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 Inhibitor-27: A Micromolar, Dual BD1/BD2 Bromodomain Antagonist for Cancer Epigenetics Research Procurement


BRD4 Inhibitor-27 (CAS: 930039-92-2), also designated as Compound 6, is a small-molecule antagonist targeting the Bromodomain-containing Protein 4 (BRD4) epigenetic reader [1]. Characterized as a triazolopyridazine derivative with the molecular formula C16H13F3N6, it functions by binding to the acetyl-lysine recognition pockets of both bromodomains, thereby disrupting BRD4-mediated transcriptional regulation [2]. Its defining pharmacological profile consists of low-micromolar inhibitory activity against both the first (BD1) and second (BD2) bromodomains of BRD4 in biochemical assays [3].

Why BRD4 Inhibitor-27 Cannot Be Substituted with Generic Pan-BET or Domain-Selective Inhibitors


The BRD4 inhibitor landscape is marked by extreme functional divergence between pan-BET inhibitors, BD1-selective agents, and BD2-selective agents, making direct substitution scientifically invalid. Pan-BET inhibitors like JQ1 or OTX015 exhibit potent antiproliferative effects but are frequently associated with dose-limiting toxicities, including thrombocytopenia, which have led to clinical trial terminations [1]. Conversely, high-potency, BD1-selective (e.g., iBRD4-BD1, IC50 = 12 nM) or BD2-selective (e.g., XY153, IC50 = 0.79 nM) inhibitors engage specific subsets of BRD4's biological functions, leading to divergent gene expression signatures and therapeutic windows [2][3]. BRD4 Inhibitor-27 occupies a distinct niche in this spectrum with its balanced, low-micromolar potency against both domains. This profile renders it unsuitable as a substitute for potent, domain-selective probes but uniquely positions it as a potentially less toxic, non-optimized chemical scaffold for studying pan-BRD4 inhibition in contexts where high potency is not the primary requirement, or as a starting point for medicinal chemistry optimization.

BRD4 Inhibitor-27: A Quantitative Guide to Potency, Selectivity, and Cellular Profile for Informed Procurement


BRD4 Inhibitor-27 Exhibits Balanced Low-Micromolar Affinity for BD1 and BD2 Domains

BRD4 Inhibitor-27 demonstrates comparable inhibitory activity against both bromodomains of BRD4. Its potency, measured in the low micromolar range, contrasts sharply with modern, highly potent, domain-selective inhibitors [1].

BRD4 Epigenetics Biochemical Assay Bromodomain Inhibition

BRD4 Inhibitor-27 Lacks Demonstrated Selectivity Over Other BET Family Members

While no direct selectivity panel data is available for BRD4 Inhibitor-27, its classification as a pan-BRD4 inhibitor implies a lack of significant selectivity against other BET family proteins (BRD2, BRD3, BRDT). This is in stark contrast to numerous advanced inhibitors that are specifically optimized for intra-family selectivity to mitigate toxicity .

BET Family Selectivity BRD2 BRD3 BRDT Off-Target

BRD4 Inhibitor-27's Antiproliferative Potency Remains Unquantified in Key Cancer Cell Lines

Although vendor descriptions claim BRD4 Inhibitor-27 has anticancer activity and potential for breast cancer research, no quantitative data (e.g., IC50 values for cell proliferation, GI50) is publicly available for this compound in relevant cell line models [1]. This contrasts sharply with well-characterized BRD4 inhibitors for which robust antiproliferative data exists [2].

Antiproliferative Cancer Cell Lines MCF-7 MV-4-11 Breast Cancer

Appropriate Research and Procurement Scenarios for BRD4 Inhibitor-27 Based on Quantitative Evidence


Use as a Low-Potency Pan-BRD4 Control or Scaffold Reference

Given its balanced, low-micromolar activity against both BRD4 bromodomains [1], BRD4 Inhibitor-27 is best suited as a non-optimized control compound in biochemical assays. Researchers can use it as a baseline to compare the effects of more potent, domain-selective inhibitors, or as a starting chemical scaffold for medicinal chemistry efforts aiming to improve potency and selectivity. Its lack of potent off-target activity on other bromodomains (uncharacterized) may also make it a less toxic comparator for in vitro studies.

Studies of Non-Optimized Pan-BRD4 Inhibition in Specific Cancer Models

Vendor data indicates a specific application in breast cancer research [2]. In the absence of quantitative antiproliferative data [3], BRD4 Inhibitor-27 should be used in exploratory studies to understand the effects of pan-BRD4 inhibition at low potencies. This could be valuable in models where high-potency inhibition is known to cause cytotoxicity, allowing for the study of more subtle transcriptional changes without inducing rapid apoptosis.

Epigenetic Tool for Investigating BRD4-Mediated Transcriptional Regulation

As a direct antagonist of the BRD4-acetylated histone interaction [4], BRD4 Inhibitor-27 can be employed in fundamental epigenetic research. Its balanced domain activity allows for the study of BRD4's role in transcriptional elongation and super-enhancer regulation without the confounding variable of domain-specific functional bias. This makes it useful for chromatin immunoprecipitation (ChIP) or RNA-Seq experiments aimed at mapping global BRD4 occupancy and function under conditions of moderate inhibition.

Procurement for Chemical Biology and Probe Development Programs

For laboratories engaged in BRD4-targeted drug discovery, BRD4 Inhibitor-27 serves as a useful reference point. Its micromolar potency defines a baseline that new chemical series must surpass, and its triazolopyridazine core offers a distinct chemotype for structure-activity relationship (SAR) exploration. Purchasing this compound provides a benchmark for evaluating novel synthetic inhibitors in parallel biochemical and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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